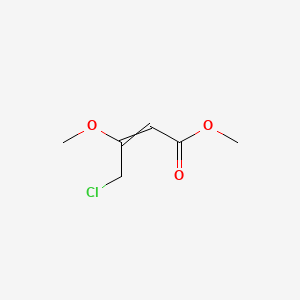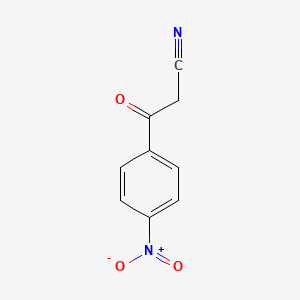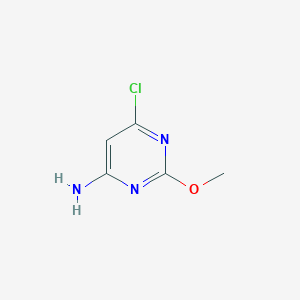![molecular formula C18H11ClMnN2O6S B1580503 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- CAS No. 5280-66-0](/img/structure/B1580503.png)
2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- is a complex organic compound known for its vibrant red coloration. It is commonly referred to as Pigment Red 48 in industrial applications. This compound is widely used in the production of dyes, pigments, and various other chemical products due to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: A suitable aromatic amine, such as 5-chloro-4-methyl-2-aminophenol, is treated with nitrous acid (HNO2) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthalenecarboxylic acid in an alkaline medium to form the azo compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and controlled conditions to ensure consistency and quality. The process involves continuous monitoring of temperature, pH, and reaction times to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azo group, leading to different structural isomers.
Substitution: Substitution reactions at the aromatic rings can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution.
Major Products Formed:
Oxidized derivatives: These can include quinones and other oxidized forms.
Reduced forms: These can include hydrazo derivatives.
Substituted derivatives: These can include halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: It can be used as a fluorescent probe in biological imaging and cell labeling.
Industry: It is extensively used in the production of pigments for paints, inks, and textiles.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The azo group in the compound can interact with various biological molecules, leading to changes in their structure and function.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Pigment Red 48 Barium: A similar compound with a barium salt instead of calcium.
Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex: Another variant with manganese as the central metal ion.
Uniqueness: 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- is unique due to its specific chemical structure, which imparts its characteristic red color and stability. Its applications in various fields make it a valuable compound in both research and industry.
Properties
CAS No. |
5280-66-0 |
|---|---|
Molecular Formula |
C18H11ClMnN2O6S |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
FXKOYCHIRMCIOR-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mn+2] |
Key on ui other cas no. |
12688-94-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















